Diarylanilide Yellow

Description

Historical Context and Evolution of Diarylanilide Yellow Pigments

The development of this compound pigments is intrinsically linked to the broader history of azo dye and pigment chemistry, a field that revolutionized the color industry in the late 19th and early 20th centuries.

Early Azo Pigment Development

The field of synthetic organic dyestuffs began in the 1850s. researchgate.net A key breakthrough occurred in the late 1850s with the discovery of azo dyes by Peter Griess. researchgate.netbritannica.com This discovery was based on the reaction between nitrous acid and an arylamine, yielding a reactive intermediate that could then be coupled with other aromatic compounds like phenols and aryl amines to form azo compounds containing the characteristic –N=N– linkage. britannica.comwikipedia.org Early azo dyes were developed, and the first azo pigment, Para Red (PR1), was synthesized in the 1880s. researchgate.net The development of azo dyes led to techniques like ingrain dyeing, where the dye is synthesized within the fabric. britannica.com Azo pigments, similar in chemical structure to azo dyes but lacking solubilizing groups, became important in various materials due to their excellent coloring properties, mainly in the yellow to red range, and good lightfastness. wikipedia.org

Introduction and Significance of this compound (e.g., PY83)

Diarylide pigments, including the diarylanilide yellows, were synthesized around 1911. naturalpigments.comcanada.ca However, they did not see widespread use until approximately twenty-five years later, initially being sold as pigments for rubber under various trade names. naturalpigments.eunaturalpigments.com The interruption of pigment importation during World War I spurred American manufacturers to delve deeper into azo dye chemistry. naturalpigments.com

Diarylide yellows have since become a very important class of azo pigments, accounting for a significant percentage of all yellow pigments used today. naturalpigments.eunaturalpigments.com Their significance lies in their high tinting strength and the ability to produce a range of yellow shades. inachemicals.comnaturalpigments.com For instance, Pigment Yellow 83 (PY83), also known as Permanent Yellow HR, was introduced in 1958 and is recognized for its reddish-yellow shade, good tinting strength, and enhanced durability compared to some other yellow pigments. naturalpigments.eunaturalpigments.com Diarylide yellow pigments like PY83 offer better solvent and migration resistance than monoazo yellow pigments, making them suitable for applications such as inks, plastics, and paints. naturalpigments.eunaturalpigments.com They have also been explored as alternatives to lead chromate (B82759) pigments to produce lead-free paints. naturalpigments.euinachemicals.comnaturalpigments.com

Structural Classification and Nomenclature within Azo Pigments

This compound pigments are classified based on their chemical structure, falling under the broader category of azo pigments.

Chemical Family: Disazo Diarylide Organic Pigments

Diarylide pigments belong to the family of disazo organic pigments. canada.cawikipedia.orgontosight.ai The term "disazo" indicates the presence of two azo (–N=N–) groups within the molecule. Diarylide pigments are derived from the coupling of tetraazotized benzidines (or derivatives thereof, such as 3,3'-dichlorobenzidine) with acetoacetarylides. naturalpigments.euwikipedia.org This synthetic route results in molecules where two arylide molecules are joined by a central biphenyl (B1667301) unit, typically substituted. canada.cahandprint.com This structural characteristic defines them as "diarylide" pigments.

Key Structural Motifs: Chloro-substituted Biphenyl, Azo-moieties, Keto Groups, Amide Bonds

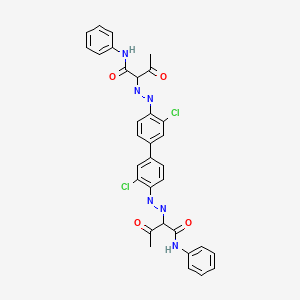

The core structure of this compound pigments, such as Pigment Yellow 83, features several key motifs:

Chloro-substituted Biphenyl: A central component is a biphenyl group substituted with chlorine atoms, typically at the 3 and 3' positions (e.g., derived from 3,3'-dichlorobenzidine). naturalpigments.euwikipedia.orgcanada.ca

Azo-moieties: The presence of two azo (–N=N–) linkages connecting the central biphenyl unit to the arylide portions of the molecule. wikipedia.orgwikipedia.org

Keto Groups: Acetoacetarylides contribute keto (C=O) groups to the structure. scbt.com

Amide Bonds: Amide (–NHC(O)–) linkages are also present, originating from the acetoacetarylide coupling partners. scbt.com

The synthesis of Pigment Yellow 83, for example, involves the reaction of 2,5-dimethoxy-4-chloroaniline with diketene (B1670635) to form an acetoacetylated aniline (B41778), which is then coupled with the bisdiazonium salt of 3,3'-dichlorobenzidine (B165656). wikipedia.orgsypigment.com The chemical formula for Pigment Yellow 83 is C₃₆H₃₂Cl₄N₆O₈. naturalpigments.euscbt.comnih.gov

Isomeric and Tautomeric Considerations (e.g., Keto-Hydrazide Tautomerism)

While often depicted with azo linkages, diarylide yellow pigments, including Pigment Yellow 83 and Pigment Yellow 12, primarily exist in the keto-hydrazide tautomeric form, particularly in the solid state. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgajol.inforesearchgate.net Tautomerism is the interconversion between isomeric forms of a compound that differ in the position of a proton and a double bond. ajol.inforesearchgate.net In the case of azo pigments derived from acetoacetarylides, a proton can shift from a methylene (B1212753) group adjacent to a keto group to one of the nitrogen atoms in the azo linkage, resulting in a hydrazone (C=N-NH-) structure and aenolized keto group. wikipedia.orgwikipedia.orgwikipedia.orgresearchgate.netrsc.org

Experimental evidence, such as X-ray crystallography and NMR spectroscopy, consistently supports the predominance of the keto-hydrazide tautomer in the solid state for these pigments. wikipedia.orgwikipedia.orgwikipedia.orgajol.inforesearchgate.netresearchgate.net This tautomeric preference is influenced by factors such as intra- and intermolecular hydrogen bonding and the surrounding environment. researchgate.netrsc.org The keto-hydrazide form, lacking the direct azo (–N=N–) linkage, contributes to the specific properties and stability of diarylide yellow pigments. wikipedia.orgwikipedia.orgepa.gov

Data Table: Key Properties of Pigment Yellow 83

| Property | Value | Source |

| Colour Index Name | Pigment Yellow 83 | naturalpigments.euvipulorganics.com |

| Colour Index Number | 21108 | naturalpigments.euvipulorganics.com |

| CAS Number | 5567-15-7 | naturalpigments.euwikipedia.orgnih.govvipulorganics.comthegoodscentscompany.com |

| Chemical Formula | C₃₆H₃₂Cl₄N₆O₈ | naturalpigments.euscbt.comnih.gov |

| Molecular Weight | 818.49 g/mol | wikipedia.orgscbt.comsypigment.commedchemexpress.com |

| Appearance | Yellow solid / Yellow powder | wikipedia.orgsypigment.com |

| Density | 1.5 g/cm³ / 1.43 g/cm³ | naturalpigments.eusypigment.comvipulorganics.com |

| Melting Point | 380-400 °C (for C.I. Pigment Yellow 83, potentially a different formula) / chars > 200°C (diarylide pigments) | canada.caontosight.ai |

| Solubility in Water | Insoluble / Very low | wikipedia.orgontosight.aicanada.ca |

| Hue | Reddish Yellow | naturalpigments.eunaturalpigments.comvipulorganics.com |

Note: Some sources provide slightly different values for properties like density and melting point, potentially due to variations in specific pigment grades or measurement methods. The molecular formula and weight cited in ontosight.ai appear to correspond to a different compound than the one consistently identified as Pigment Yellow 83 (C₃₆H₃₂Cl₄N₆O₈) in other sources. naturalpigments.euwikipedia.orgscbt.comsypigment.comnih.govvipulorganics.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[[4-[4-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-3-chlorophenyl]-2-chlorophenyl]diazenyl]-3-oxo-N-phenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H26Cl2N6O4/c1-19(41)29(31(43)35-23-9-5-3-6-10-23)39-37-27-15-13-21(17-25(27)33)22-14-16-28(26(34)18-22)38-40-30(20(2)42)32(44)36-24-11-7-4-8-12-24/h3-18,29-30H,1-2H3,(H,35,43)(H,36,44) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNCOVOVCHIHPHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC=CC=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H26Cl2N6O4 | |

| Record name | DIARYLANILIDE YELLOW | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021451, DTXSID70859966 | |

| Record name | C.I. Pigment Yellow 12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-{(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis[(E)-diazene-2,1-diyl]}bis(3-oxo-N-phenylbutanamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

629.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diarylanilide yellow is an odorless fine yellow powder. (NTP, 1992), Dry Powder; Liquid, Other Solid; Water or Solvent Wet Solid, Yellow odorless solid; [CAMEO] Yellow powder; [MSDSonline] | |

| Record name | DIARYLANILIDE YELLOW | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butanamide, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[3-oxo-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Pigment Yellow 12 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4107 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992) | |

| Record name | DIARYLANILIDE YELLOW | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.22 (NTP, 1992) - Denser than water; will sink | |

| Record name | DIARYLANILIDE YELLOW | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Color/Form |

A yellow diazo pigment. | |

CAS No. |

6358-85-6, 86349-57-7 | |

| Record name | DIARYLANILIDE YELLOW | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pigment Yellow 12 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6358-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Pigment Yellow 12 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006358856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanamide, 2,2'-((3,3'-dichloro(1,1'-biphenyl)-4,4'-diyl)bis(azo))bis(3-oxo-N-phenyl-, labeled with carbon-14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086349577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzidine Yellow | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521237 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanamide, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[3-oxo-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Pigment Yellow 12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-oxo-N-phenylbutyramide] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.170 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZIDINE YELLOW | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N52TUS5TRY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | C.I. PIGMENT YELLOW 12 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2926 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

593 to 608 °F (decomposes) (NTP, 1992), 320 °C | |

| Record name | DIARYLANILIDE YELLOW | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20114 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | C.I. PIGMENT YELLOW 12 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2926 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Advanced Synthetic Methodologies and Process Optimization for Diarylanilide Yellow

Mechanistic Studies of Diazotization and Azo Coupling Reactions

The formation of azo pigments involves a two-step reaction sequence: the diazotization of a primary aromatic amine and the subsequent azo coupling with a coupling component. jchemrev.com Mechanistic understanding of these steps is vital for controlling the reaction outcome and product characteristics.

Role of Aniline (B41778) Derivatives and Diazonium Salts

The synthesis begins with the diazotization of primary aromatic amines, which serve as the diazo components. jchemrev.com In the case of diarylanilide yellows, substituted benzidine (B372746) derivatives, which are aromatic diamines, are often used and undergo double diazotization to form bis-diazonium salts. wikipedia.org Aniline derivatives react with nitrous acid under controlled acidic and low-temperature conditions (typically 0-5 °C) to generate highly reactive diazonium salts. jchemrev.comunacademy.comresearchgate.netbyjus.com Nitrous acid is commonly prepared in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. researchgate.net The active diazotizing agent is often the nitrosyl cation (NO+). unacademy.com

Diazonium salts are generally unstable and can decompose, especially at higher temperatures. nih.govunacademy.com Therefore, they are typically prepared immediately before the coupling reaction and maintained at low temperatures to minimize decomposition. nih.govunacademy.com Aromatic diazonium salts are more stable than their aliphatic counterparts due to resonance stabilization with the aromatic ring. unacademy.com These diazonium salts act as electrophiles in the subsequent coupling reaction. nih.govjchemrev.com

Condensation and Coupling Reaction Pathways

The second key step is the azo coupling reaction, where the diazonium salt reacts with a coupling component. jchemrev.com For diarylanilide yellow pigments, the coupling components are typically acetoacetanilide (B1666496) derivatives. wikipedia.org This reaction is an electrophilic aromatic substitution where the diazonium cation attacks an electron-rich site on the coupling component. nih.gov

In the synthesis of diarylide pigments, a bis-diazonium salt derived from a benzidine derivative reacts with two molecules of an acetoacetanilide derivative. wikipedia.org This results in the formation of a molecule containing two azo groups (-N=N-) linking the diazotized aromatic diamine residue to two acetoacetanilide residues. nih.gov The reaction pathway involves the electrophilic attack of each diazonium group on the activated methylene (B1212753) carbon of the acetoacetanilide. The reaction is typically carried out under slightly alkaline conditions to facilitate the formation of the reactive enolate form of the acetoacetanilide.

Research indicates that azo compounds synthesized from acetoacetanilide derivatives often exist predominantly in the keto-hydrazone tautomeric form in the solid state, rather than the azo form. wikipedia.orgresearchgate.netimaging.org This tautomerism and the resulting molecular structure, often featuring intramolecular hydrogen bonding, play a significant role in the pigment's properties, including its stability. wikipedia.orgresearchgate.netimaging.orgwikipedia.org

Controlled Crystallization and Particle Morphology Engineering

The performance characteristics of this compound pigments, such as color strength, transparency, gloss, and rheology, are highly dependent on their physical form, including crystal structure, particle size, and particle size distribution. researchandmarkets.comresearchgate.netsdc.org.ukazom.com Controlled crystallization and particle morphology engineering are therefore critical aspects of pigment synthesis and post-treatment.

Impact of Synthesis Parameters on Crystalline Form and Amorphous Content

The conditions under which azo pigments are synthesized significantly influence their crystalline form and the degree of amorphous content. Rapid precipitation during synthesis at low temperatures can lead to the formation of relatively amorphous particles or small crystals. mdpi.comresearchgate.net

Synthesis parameters such as the order of addition of reactants, the type and concentration of additives, reaction temperature, and pH can all affect the nucleation and growth of pigment crystals. sdc.org.ukresearchgate.net Different synthesis conditions can lead to the formation of different polymorphic forms of the pigment, which can exhibit distinct colors and performance characteristics. sdc.org.ukacs.org For example, traditional aqueous synthesis procedures for diarylide yellows may initially yield a relatively amorphous product that becomes crystalline upon heat treatment. researchgate.net

The presence of impurities can also interfere with crystallization and affect the final crystalline form and color hue. google.comacs.org

Influence of Heat Treatment on Crystallization

Heat treatment, often referred to as conditioning or post-treatment, is a common strategy employed to enhance the crystallinity and improve the properties of azo pigments. mdpi.comresearchgate.netgoogle.comresearchgate.netrsc.org Heating the pigment slurry in a suitable solvent promotes recrystallization, leading to larger and more uniform crystals and a reduction in amorphous content. mdpi.comresearchgate.netgoogle.com

Heat treatment can facilitate the transformation of less stable or amorphous forms into more stable crystalline polymorphs. researchgate.netrsc.org This process can improve properties such as solvent resistance, lightfastness, and thermal stability. researchgate.netresearchgate.net The temperature and duration of the heat treatment are critical parameters that need to be optimized to achieve the desired crystalline form and particle properties. google.comrsc.org For instance, studies on other azo pigments have shown that specific temperatures and times are required for complete phase transformation. rsc.org

Using hydrophobic organic solvents during heat treatment can be effective in dissolving impurities and facilitating the crystallization of pure pigment. google.com However, this can add complexity to the process. google.com

Strategies for Particle Size Distribution Control

Controlling the particle size and particle size distribution (PSD) of this compound pigments is essential for achieving optimal coloristic properties and dispersibility. nih.govresearchandmarkets.comresearchgate.netazom.com A narrow PSD is generally desired for consistent and predictable performance. azom.com

Strategies for controlling particle size include:

Controlled Precipitation: Carefully controlling the rate of addition of reactants and reaction conditions during the coupling reaction can influence the nucleation and growth rates of pigment particles. acs.org Rapid mixing, for example, using techniques like micromixers, can lead to smaller particle sizes and narrower distributions compared to traditional batch processes. researchgate.net

Solvent Selection: The choice of solvent system for synthesis and post-treatment affects the solubility of the pigment and influences crystallization behavior and particle growth. mdpi.com

Use of Additives: Additives such as surfactants or dispersing agents can be incorporated during synthesis or post-treatment to control particle growth, prevent aggregation, and stabilize the dispersion. googleapis.com

Mechanical Treatments: Techniques like milling can be used to reduce particle size and narrow the PSD of dried pigments, although this is a "break-down" method as opposed to the "build-up" methods involved in controlled crystallization. googleapis.com

Heat Treatment (Conditioning): As mentioned earlier, heat treatment in a solvent can lead to particle growth and modification of particle shape through recrystallization. google.comgoogleapis.com

Research has shown that optimizing particle size and distribution can lead to improvements in color strength, transparency, gloss, and flowability of the pigment. researchgate.netazom.com

Solid Solution Formation in Pigment Synthesis

Solid solution formation, also known as pigment alloying, involves the combination of two or more pigments with different structures to form a mixed crystal emerald.com. This modification technique can enhance pigment properties such as weather resistance and control particle size and distribution emerald.com. While initially applied to pigments like quinacridones, solid-state solutions have been extended to other pigment types, including azo pigments emerald.com. In azo pigments, the introduction of multiple diazonium or coupling components can facilitate the formation of solid-state solutions through mixed coupling emerald.com. This approach can lead to improved coloristic properties and reduced impurity levels, such as aromatic amines google.com. For instance, a diarylide yellow pigment with a reddish shade and fewer aromatic amine impurities was developed through the coupling of tetrazotized 3,3′-dichlorobenzidine with a mixture of acetoacetanilide derivatives, resulting in a solid solution google.com.

Advanced Additives and Process Aids in Pigment Synthesis

Additives and process aids play a crucial role in optimizing pigment synthesis and improving the properties of the final product hexpol.comevonik.com. Their addition can occur at various stages, including during synthesis, surface modification, and dispersion emerald.com.

Role of Fatty Acid Alcohols in Viscosity Reduction

Fatty acid alcohols and their derivatives are utilized as additives in pigment preparations, particularly for their role in viscosity reduction and dispersion sci-hub.segoogleapis.comgoogle.com. These compounds can act as wetting and dispersing agents by adsorbing onto the pigment particle surface, forming an envelope that lowers interparticle interactions and reduces the viscosity of the pigment dispersion sci-hub.se. For diarylide yellow organic pigments used in liquid inks, treating the pigment slurry with long-chain fatty alcohols has been shown to lower viscosity without negatively impacting transparency or gloss google.com. This is attributed to the prevention of pigment particle agglomeration during drying after filtration google.com.

Mitigation of Impurity Formation (e.g., Aromatic Amines, PCB 11)

The synthesis of azo pigments, including this compound, can lead to the formation of impurities such as residual primary aromatic amines (PAAs) and polychlorinated biphenyls (PCBs), particularly PCB 11 google.commst.dksrrttf.org. Mitigation strategies are crucial to reduce the levels of these undesirable compounds.

Primary aromatic amines can be present as residual starting materials or byproducts of the synthesis process google.com. Methods to reduce PAA content in azoic pigments include derivatization of residual PAAs in the pigment slurry followed by encapsulation of the pigment google.com. This synergistic approach can significantly reduce PAA content and minimize their migration google.com.

Inadvertent PCBs, such as PCB 11, can be generated during the synthesis of diarylide yellow pigments, especially when using chlorinated starting materials like 3,3'-dichlorobenzidine (B165656) srrttf.orgsrrttf.org. PCB 11 is considered a marker for inadvertent PCB creation in pigments srrttf.org. While the precise mechanism of PCB formation during diarylide synthesis is not fully proven, realistic mechanisms have been identified srrttf.org. Strategies to obtain azo pigments with low PCB content have been explored, including coupling in the presence of olefins, which can suppress the side reactions that form PCBs google.com.

Development of Novel this compound Derivatives

The development of novel this compound derivatives focuses on structural modifications to enhance pigment properties and performance for specific applications researchgate.net.

Structural Modifications for Enhanced Pigment Properties

Structural modifications of this compound pigments can lead to improved color intensity, light fastness, solvent resistance, and thermal stability researchgate.netemerald.comrsc.org. By varying the aniline derivatives and acetoacetanilide coupling components used in the synthesis, different diarylide yellow pigments with subtle changes in substituents and resulting properties can be produced wikipedia.org. For example, modifying the structure of Pigment Yellow 17 through treatment with metallic salts like ZnCl2 and Na2SiO3 has shown improvements in bleeding and fastness properties researchgate.net.

The size and crystal structure of pigment particles are crucial for their optical and physical properties rsc.org. Modifications can lead to a reduction in particle size, a narrowing of particle size distribution, and enhanced hydrophilicity, resulting in improved color brightness, brilliance, and color strength rsc.orgrsc.org.

Data on the impact of modifications on pigment properties can be illustrated in tables comparing the characteristics of modified and unmodified pigments. For instance, studies on the modification of other azo pigments like Pigment Red 146 have shown significant improvements in color strength and flowability upon treatment with surfactants and additives rsc.orgrsc.org.

| Modification Type | Property Enhanced | Example Observation (from P.R. 146 studies) | Source |

| Surfactants (Anionic and Non-ionic) | Color Strength, Flowability | Color strength enhanced, flowability improved | rsc.orgrsc.org |

| Additives (e.g., second diazo component, graphene oxide) | Color Strength, Flowability | Color strength enhanced, flowability improved | rsc.orgrsc.org |

| Hydrothermal Treatment | Color Strength, Hue, Flowability | Increased color strength and yellow hue, improved flowability | rsc.orgrsc.org |

| Metallic Salts (e.g., ZnCl2, Na2SiO3) | Bleeding, Fastness | Improved bleeding and fastness properties | researchgate.net |

Structural modifications can also involve the introduction of groups that impart solubility or enhance compatibility with specific application systems, such as polymers emerald.comoatext.com. This can be achieved by transforming the molecular structure of a pigment precursor in the presence of a dispersant google.com.

Exploration of Different Coupling Components (e.g., AADMCA, AAMX)

The synthesis of various this compound pigments involves the coupling of tetrazotized 3,3′-dichlorobenzidine (DCB) with different acetoacetanilide derivatives. Two key coupling components explored for their impact on pigment properties are 4-chloro-2,5-dimethoxy-acetoacetanilide (AADMCA) and 2,4-dimethyl-acetoacetanilide (AAMX). google.comjustia.comgoogle.com

C.I. Pigment Yellow 83, for instance, is typically produced by coupling tetrazotized 3,3′-dichlorobenzidine with two equivalents of AADMCA. google.comenvironmentclearance.nic.in This yields a pigment with a reddish-yellow shade. However, a drawback associated with the formation of C.I. Pigment Yellow 83 is the potential for AADMCA to decompose during the process, leading to the presence of aromatic amine impurities in the final pigment. google.comgoogle.com These impurities can raise health concerns and present regulatory compliance challenges. google.comgoogle.com

In contrast, C.I. Pigment Yellow 13 is synthesized by coupling tetrazotized DCB with two equivalents of AAMX. justia.comgoogle.comgoogle.com This pigment exhibits a greener shade compared to C.I. Pigment Yellow 83. google.comjustia.comgoogle.comgoogle.com A notable advantage of using AAMX as the coupling agent is its greater stability to hydrolysis compared to AADMCA, which results in lower levels of aromatic amine impurities in the final pigment. google.comjustia.comgoogle.comgoogle.com

Research has explored the use of mixtures of AADMCA and AAMX as coupling components to achieve a balance of desired properties. google.comjustia.comgoogle.com By varying the weight ratio of AADMCA to AAMX, it is possible to produce diarylide yellow pigments that are solid solutions and exhibit characteristics intermediate between those of C.I. Pigment Yellow 83 and C.I. Pigment Yellow 13. google.comjustia.comgoogle.com For example, a diarylide yellow pigment formed by coupling tetrazotized 3,3′-dichlorobenzidine with a mixture comprising 25-90% by weight of AADMCA and 75-10% by weight of AAMX can result in a solid solution containing a mixture of di-AADMCA, di-AAMX, and AADMCA-AAMX diarylide molecules. google.comjustia.comgoogle.com This approach can yield pigments with a crystal morphology and shade similar to C.I. Pigment Yellow 83 but with a reduced amount of aromatic amine impurity. google.comjustia.com

Studies have shown that using a mixture comprising from about 30% to about 70% AADMCA and from about 70% to about 30% AAMX can form a diarylide yellow pigment that is a solid solution. justia.comgoogle.com Surprisingly, mixtures containing up to approximately 75% AAMX by weight can still result in a solid solution. google.comjustia.com However, mixtures with a very high proportion of AAMX, such as 95% AAMX and 5% AADMCA, may exist as a mixture of crystals rather than a solid solution. google.comjustia.comgoogle.com

Further exploration into specific ratios has indicated that mixtures comprising from about 45% to about 55% AADMCA and from about 55% to about 45% AAMX can be used. google.com It has been observed that a diarylide yellow pigment formed from a mixture comprising up to about 60% AAMX and less than about 40% AADMCA can produce a pigment with a redder shade than C.I. Pigment Yellow 83, while maintaining a similar morphology as expressed by XRD intensities and Bragg angles. google.comgoogle.com

The exploration of different coupling components and their ratios allows for the tailoring of diarylide yellow pigments for specific applications, such as printing inks and lacquers, where properties like tinctorial strength, transparency, gloss, and rheology are important. google.comgoogle.com

Research Findings on Coupling Component Ratios and Pigment Properties

| AADMCA (% by weight) | AAMX (% by weight) | Pigment Form | Shade Relative to C.I. Pigment Yellow 83 | Aromatic Amine Impurity Levels |

| 100 | 0 | Solid Solution | Reference (C.I. PY 83) | Higher |

| 25-90 | 75-10 | Solid Solution | Can be redder | Lower than C.I. PY 83 |

| 30-70 | 70-30 | Solid Solution | Varied | Lower than C.I. PY 83 |

| 45-55 | 55-45 | Solid Solution | Varied | Lower than C.I. PY 83 |

| <40 | >60 (up to ~75) | Solid Solution | Can be redder | Lower than C.I. PY 83 |

| 5 | 95 | Mixture of Crystals | Greener (Closer to C.I. PY 13) | Lower |

| 0 | 100 | Solid Solution | Greener (C.I. PY 13) | Lower |

Comparison of Pigment Properties based on Coupling Component

| Coupling Component | Resulting Pigment (Example) | Shade | Hydrolytic Stability of Coupler | Aromatic Amine Impurities |

| AADMCA | C.I. Pigment Yellow 83 | Reddish-Yellow | Lower | Higher |

| AAMX | C.I. Pigment Yellow 13 | Greener | Higher | Lower |

Note: This table provides a general comparison based on the primary pigments formed from each coupling component individually.

Spectroscopic and Diffraction Characterization of Diarylanilide Yellow

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods play a vital role in determining the molecular structure and characteristics of Diarylanilide Yellow.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in this compound. By analyzing the absorption of infrared radiation at specific wavelengths, characteristic vibrations of chemical bonds can be detected. Studies on diarylide yellow pigments, including those structurally related to this compound, have utilized FT-IR to confirm the presence of key functional groups such as N-H, C-H (aromatic and aliphatic), and C=O rsc.org. FT-IR spectra can provide structural information about the dye molecules, including features of azo groups, aromatic moieties, and substituents researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C NMR)

NMR spectroscopy, specifically 1H and 13C NMR, provides detailed information about the hydrogen and carbon environments within the this compound molecule. This technique helps in confirming the molecular structure and identifying different types of protons and carbons based on their chemical shifts and coupling patterns. While specific NMR data for this compound (Pigment Yellow 12) were not extensively detailed in the search results, studies on related diarylide yellow pigments and similar organic compounds demonstrate the application of 1H and 13C NMR for structural confirmation and elucidation rsc.orgresearchgate.nethbni.ac.in. 1H NMR can reveal the presence and environment of protons attached to aromatic rings, methyl groups, and exchangeable protons (like N-H), while 13C NMR provides information about the carbon skeleton, including carbonyl carbons and aromatic carbons rsc.org.

UV-Visible Spectroscopy for Electronic Transitions and Color Properties

UV-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the this compound molecule, which are responsible for its characteristic yellow color. The technique measures the absorption of ultraviolet and visible light as a function of wavelength. The color of organic pigments like diarylide yellows is directly related to their electronic structure and the presence of chromophores, such as azo groups and conjugated systems mfa.org. UV-Vis analysis can be used to determine the absorption maxima (λmax) of the pigment, providing insights into the wavelengths of light absorbed and, consequently, the perceived color uzh.chresearchgate.net.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a technique used to determine the molecular weight of a compound and to gain information about its structure through the analysis of fragmentation patterns. For this compound, MS can confirm the molecular mass of 629.50 g/mol wikipedia.orgnih.gov. Techniques like Laser Desorption Ionization Mass Spectrometry (LDI-MS) have been applied to diarylide yellow pigments to study their fragmentation under ionization, providing characteristic fragment ions that aid in identification and structural analysis researchgate.net. Gas Chromatography/Mass Spectrometry (GC/MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are also utilized for the analysis of organic compounds and pigments, including the detection of impurities or related substances in diarylide yellows researchgate.netuzh.chsamsung.com.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a fundamental technique for investigating the crystalline structure of solid materials like this compound pigment. By analyzing the diffraction pattern produced when X-rays interact with the crystalline lattice, information about the arrangement of molecules in the crystal can be obtained. XRD is crucial for understanding the solid-state properties of pigments, which significantly influence their technical performance, such as tinctorial strength, opacity, and lightfastness researchgate.net.

Determination of Crystal System and Space Group

XRD analysis allows for the determination of the crystal system and space group of this compound. The crystal system describes the shape of the unit cell, while the space group describes the symmetry elements within the crystal lattice. Single-crystal X-ray diffraction studies on C.I. Pigment Yellow 12 have shown that the molecules are not constrained by crystallographic symmetry and are not planar in the crystal structure researchgate.net. While specific details on the crystal system and space group for Pigment Yellow 12 from single-crystal data were not explicitly provided in all search results, related diarylide yellow pigments like Pigment Yellow 13, 14, and 63 crystallize in the triclinic system with space group P¯1 researchgate.net. X-ray diffraction patterns of Diarylide Yellow pigments exhibit characteristic Bragg angles (2Θ values) that are indicative of their specific crystalline form google.com. For instance, certain diarylide yellow pigments show Bragg angles at approximately 6.7°, 9.7°, 10.5°, 25.2°, and 26.9° google.com.

Lattice Energy Minimizations and Rietveld Refinements for Structure Determination

The crystal structure of Pigment Yellow 12 (PY12) has been determined from X-ray powder diffraction data using a combination of lattice energy minimizations and subsequent Rietveld refinements researchgate.net. This approach is particularly valuable when single crystals of sufficient size and quality for single-crystal X-ray diffraction are difficult to obtain researchgate.net. For PY12, Rietveld refinements were successfully carried out, allowing for the refinement of all atomic positions individually without constraints or restraints, despite the molecule having 44 independent non-hydrogen atoms per asymmetric unit researchgate.net. Lattice energy calculations have also indicated that PY12 can adopt a crystal structure similar to Pigment Yellow 13 (PY13), which corresponds to a metastable gamma phase of PY12 found experimentally researchgate.net.

Analysis of Molecular Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Herring-bone Structures)

According to X-ray crystallography, the molecule of Pigment Yellow 12 exists as the keto-hydrazide tautomer wikipedia.org. The crystal structure of PY12 exhibits a herringbone arrangement researchgate.net. The molecules are not constrained by crystallographic symmetry and are not planar researchgate.net. Intramolecular hydrogen bonding is observed within the molecule, which is a feature typically associated with this structural arrangement researchgate.net. However, there is no evidence of intermolecular hydrogen bonding in the crystal structure of C.I. Pigment Yellow 12 researchgate.net. The molecular packing involves simple inclined stacks researchgate.net. The molecules within the columns are packed in layers approximately parallel to the ([unk]01) plane and in columns parallel to the a axis, with alternate molecules in antiparallel orientation researchgate.net. The molecules are linked by van der Waals forces researchgate.net. This crystal structure, with its inclined stacks and lack of intermolecular hydrogen bonding, differs from the layer structures found in Pigment Yellow 13 and Pigment Yellow 14, where molecules are planar researchgate.netresearchgate.net.

Thermal Analysis Techniques for Phase Transitions and Stability

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are employed to study the thermal behavior of this compound, including phase transitions and decomposition characteristics.

Differential Scanning Calorimetry (DSC) for Crystallization Processes

While detailed DSC data specifically outlining crystallization processes or solid-state phase transitions for this compound (Pigment Yellow 12) are not extensively detailed in the provided information, the existence of a metastable gamma phase with a PY13-type structure, as suggested by lattice energy calculations and experimental findings, indicates the potential for solid-state transformations or polymorphism researchgate.net. DSC could be used to investigate the thermal conditions under which such phase transitions occur, including crystallization or transformation between different polymorphic forms.

Thermogravimetric Analysis (TGA) for Decomposition Characteristics

Thermogravimetric Analysis (TGA) is used to assess the thermal stability and decomposition characteristics of this compound. The compound is a highly colored solid that decomposes before melting, typically above 300 °C oecd.org. Various sources indicate that the decomposition of Pigment Yellow 12 begins in the range of 310-320 °C nih.govpublications.gc.casmolecule.com. Some reports suggest that thermal decomposition can occur at temperatures above 200 °C, potentially leading to the formation of traces of aromatic amines, such as 3,3'-dichlorobenzidine (B165656) artspectrum.com.ausudarshan.com. When heated to decomposition, this compound emits toxic fumes of chlorine and nitrogen oxides nih.govsmolecule.com.

The decomposition temperature range for this compound is summarized in the table below:

| Technique/Source | Decomposition Temperature (°C) |

| NTP (1992) nih.govsmolecule.com | 310 - 320 (decomposes) |

| US EPA 2010 publications.gc.ca | Starts at 310 |

| ECHA 2012 publications.gc.ca | 306 (Melting Point), Starts at 310 (Decomposition) |

| Art Spectrum SDS artspectrum.com.au | Above 200 (thermal decomposition can form traces of aromatic amines) |

| Sudacolor sudarshan.com | Above 200 (thermal decomposition occurs if processed) |

| OECD SIDS oecd.org | >300 (decomposes before melting) |

| SY Chemical sypigment.com | 317 (Melting point, turns slightly green at 150°C) |

Degradation Mechanisms and Environmental Fate of Diarylanilide Yellow

Abiotic Degradation Pathways

Abiotic degradation refers to the breakdown of compounds through non-biological processes, such as photolysis, oxidation, and thermal decomposition.

Photolytic Degradation under Visible and UV Light

Diarylide yellow pigments are susceptible to photodegradation. Predictions using models suggest relatively short half-lives for photo-oxidation, ranging from 1.7 to 4.9 hours, based on indirect reaction with hydroxyl radicals under a 12-hour daylight cycle publications.gc.cacanada.caoecd.org. This susceptibility to light is consistent with the fact that these pigments generally exhibit reduced lightfastness and are typically not used in applications like artists' colors where light stability is critical publications.gc.cacanada.ca.

Oxidative Degradation Mechanisms (e.g., One-Electron Oxidation, Catalytic Oxidation)

While specific detailed studies on the oxidative degradation mechanisms of diarylanilide yellow were not extensively found in the search results, general principles of azo dye degradation by oxidation can provide insight. One-electron transfer oxidation processes have been investigated for other azo dyes, showing that the reaction can generate dye radicals and lead to decolorization researchgate.net. Catalytic oxidation, potentially involving metal ions or enzymes, can also play a role in breaking down azo bonds researchgate.net. However, the low solubility and particulate nature of this compound may limit the effectiveness of homogeneous oxidative processes in environmental matrices publications.gc.cacanada.ca.

Thermal Breakdown Characteristics

Diarylide pigments, including this compound, are known to be susceptible to thermal breakdown at temperatures above 200°C canada.ca. They are described as highly colored solids that decompose before melting, with decomposition temperatures generally above 220°C canada.caoecd.org. For Pigment Yellow 12 specifically, melting points are just slightly below decomposition temperatures, around 314-317°C, with some tests indicating decomposition without discernible melting canada.ca. When heated to decomposition, this compound can emit toxic fumes of chlorine and nitrogen oxides nih.gov.

Biotic Degradation and Biodegradability Assessment

Biotic degradation involves the breakdown of compounds by living organisms, primarily microorganisms.

Aerobic and Anaerobic Biodegradation Studies

Experimental data indicate that under aerobic conditions, diarylide yellow pigments are expected to degrade slowly in water, soil, and sediments publications.gc.ca. Multiple ready biodegradability studies with the pure pigments (not formulations) have shown very low biodegradation rates, typically 0-6% in water publications.gc.ca. Limited information suggests that these substances are not readily biodegradable canada.caoecd.orgguidechem.com.

There is uncertainty regarding the rate and extent of degradation of diarylide yellow pigments in anaerobic environments due to a lack of experimental data publications.gc.cacanada.ca. While some azo dyes can undergo anaerobic reduction of the azo bond, potentially releasing aromatic amines, the particulate nature and very low water solubility of diarylide yellow pigments are expected to limit their bioavailability for biotic reduction in anaerobic conditions publications.gc.cacanada.ca. No specific studies on the biodegradation of diarylide yellow pigments in soils or sediments were identified, but it is expected that they are not readily biodegradable in these media as well publications.gc.ca.

Table 1: Summary of Biodegradability Data for Diarylide Yellow Pigments

| Environmental Condition | Medium | Biodegradation Extent | Reference |

| Aerobic | Water | 0-6% (Ready Biodegradability Studies) | publications.gc.ca |

| Aerobic | Soil and Sediments | Expected to be slow | publications.gc.ca |

| Anaerobic | Aqueous Environments | Uncertain/Limited due to low bioavailability | publications.gc.cacanada.ca |

Role of Microorganisms (e.g., White-rot Fungi) in Decolorization

While specific studies on the role of microorganisms like white-rot fungi in the decolorization of this compound were not found in the provided search results, white-rot fungi are known for their capacity to degrade a wide range of recalcitrant organic pollutants, including synthetic dyes, through their ligninolytic enzyme systems researchgate.netnih.gov. These enzymes can catalyze oxidative reactions that lead to the breakdown and decolorization of various dye structures researchgate.netnih.govnih.gov. However, the effectiveness of such biological processes on this compound would likely be influenced by its low solubility and bioavailability, which can limit the interaction between the pigment particles and the microorganisms or their enzymes publications.gc.cacanada.ca.

Challenges in Assessing Biodegradation Due to Low Solubility

Assessing the biodegradation of this compound presents challenges primarily due to its very low solubility in water, generally in the low micrograms per liter range publications.gc.caoecd.orgcanada.ca. This low solubility limits the bioavailability of the compound to microorganisms, which is crucial for biotic reduction and subsequent degradation publications.gc.ca. Experimental data on diarylide yellow pigments, including Pigment Yellow 13, indicate very low biodegradation potential in water under aerobic conditions, with studies showing minimal degradation over extended periods publications.gc.caoecd.orgcanada.ca. For example, one study with Pigment Yellow 13 (a related diarylide yellow pigment) showed only 36.6% degradation over a 28-day incubation period oecd.org. The particulate nature of these pigments further contributes to their limited availability for microbial degradation publications.gc.cacanada.ca. Adsorption of pigments onto the inoculum matrix, such as activated sludge, can also occur, potentially distorting measurement results in biodegradation studies publications.gc.ca.

Environmental Partitioning and Mobility

The physical and chemical properties of diarylide yellow pigments, particularly their particulate nature and very low solubility in both water and octanol (B41247), suggest that soil and sediments are the major environmental media to which they partition publications.gc.caoecd.orgcanada.ca.

Behavior in Aquatic, Soil, and Sediment Environments

Under aerobic conditions, diarylide yellow pigments are expected to degrade slowly in water, soil, and sediments publications.gc.ca. Due to their limited bioavailability, no effects were observed at concentrations of 1000 mg/kg dry weight in chronic soil and sediment toxicity studies publications.gc.ca. Similarly, these pigments showed no effect at saturation in acute and chronic aquatic ecotoxicity studies where solvents were not used publications.gc.ca. The density of diarylide yellow pigments is generally higher than that of water, suggesting they would tend to settle in aquatic environments and be found in sediments if released to surface waters canada.cacanada.ca. If released to terrestrial environments, they would tend to remain in soils canada.ca.

Based on experimental biodegradation data showing 0-6% degradation for pure pigments in water over two weeks, the ultimate biodegradation half-life in aerobic soils is also expected to be ≥ 182 days, and in aerobic sediments, it is expected to be ≥ 365 days publications.gc.caechemi.com. In anaerobic sediment conditions, solubility-limited azo reduction may occur, but the extremely low solubility is expected to limit the proportion of pigments available for biotic reduction publications.gc.ca.

Adsorption to Environmental Matrices (e.g., Clay Sediments)

Based on QSAR estimated log Koc values, diarylide yellow pigments have a high potential for adsorption to soil oecd.org. While specific experimental data on adsorption to clay sediments for this compound (Pigment Yellow 12) were not explicitly found in the provided snippets, the high potential for adsorption to soil generally suggests a tendency to bind to environmental matrices, including clay sediments, due to their chemical structure and low solubility.

Volatilization Potential from Water Surfaces

This compound is considered essentially non-volatile in the environment nih.gov. Since C.I. Pigment Yellow 12 may act as an ionic compound, volatilization from water and moist soil surfaces is not expected to be important nih.govguidechem.comechemi.com.

Formation and Fate of Degradation Products

Potential Release of Aromatic Amines

Azo dyes, including diarylanilide pigments, can undergo reductive breakdown of their azo linkages, potentially leading to the formation of aromatic amines nih.govresearchgate.net. This reduction typically requires anaerobic conditions nih.govresearchgate.net. While the biodegradation of aromatic amines is generally an aerobic process, the initial azo bond cleavage that produces them is favored in anaerobic environments nih.govresearchgate.net.

There is uncertainty regarding the rate and extent of degradation of diarylide yellow pigments in anaerobic environments and whether potential degradation products, such as aromatic amines, could become biologically available publications.gc.ca. However, the unique physical state (particles) and very low water solubility of diarylide yellow pigments are expected to limit their availability for biotic reduction, thereby limiting the formation of degradation products publications.gc.ca.

Studies on the metabolism of diarylide yellow pigments in animals have generally shown very low to negligible absorption and excretion of the parent compound unchanged in feces guidechem.comoecd.org. While some studies using sensitive techniques have detected very low levels of 3,3'-dichlorobenzidine (B165656) (a potential precursor/impurity) following high-dose oral administration of some yellow pigment compounds, this is thought to be due to the presence of a mono-azo impurity in the parent compounds rather than metabolic splitting of the pigment itself guidechem.comoecd.orgcanada.ca. Rats exposed to Pigment Yellow 17 (an analogue) by inhalation did not have detectable amounts of 3,3'-dichlorobenzidine in blood or urine canada.ca. Similarly, no predicted metabolites were detected in hamsters administered Pigment Yellow 12 by stomach intubation in one study canada.ca.

The potential for cleavage of azo bonds leading to the release of aromatic amines, some of which are known or likely to be genotoxic and/or carcinogenic, has been identified as a concern for substances within the Aromatic Azo and Benzidine-based Substance Grouping, to which diarylide yellow pigments belong publications.gc.ca. However, the limited bioavailability of diarylide yellow pigments in the environment is expected to restrict the extent of such degradation and the subsequent release of aromatic amines publications.gc.ca.

Table 1: Environmental Fate Properties of this compound (C.I. Pigment Yellow 12)

| Property | Value / Description | Source |

| Water Solubility | Very low (low µg/L range, e.g., 0.35 - 8.1 µg/L) | publications.gc.caoecd.orgcanada.ca |

| Octanol Solubility | Very low (e.g., 8.5 - 49.8 µg/L) | oecd.orgcanada.ca |

| Log Kow (estimated) | 6.8 - 8.1 (QSAR) or ≤ 2.1 (solubility ratio) | oecd.org |

| Koc (estimated) | 68 | nih.govechemi.com |

| Adsorption Potential (Soil) | High | oecd.org |

| Volatilization Potential | Essentially non-volatile; not expected from water/soil | nih.govguidechem.comechemi.com |

| Aerobic Biodegradation | Resistant; expected to degrade slowly | nih.govpublications.gc.caechemi.com |

| Aerobic Soil Half-life | ≥ 182 days (estimated) | publications.gc.ca |

| Aerobic Sediment Half-life | ≥ 365 days (estimated) | publications.gc.ca |

| Anaerobic Degradation | Uncertainty, solubility-limited azo reduction possible | publications.gc.ca |

| Bioaccumulation Potential | Low | nih.govguidechem.compublications.gc.ca |

Table 2: Potential Degradation Products

| Compound Name | Formation Conditions | Fate | Source |

| Aromatic Amines | Anaerobic reduction | Biodegradation is typically aerobic | nih.govresearchgate.net |

| 3,3'-dichlorobenzidine | Potential impurity | Limited detection after oral exposure | guidechem.comoecd.orgcanada.ca |

Monitoring and Analytical Methods for Degradation Products

Monitoring and analyzing the degradation products of this compound is crucial for understanding its environmental fate and potential impact. Due to the complex nature of azo dyes and pigments and their potential transformation into aromatic amines, sophisticated analytical techniques are required.

A range of advanced analytical methodologies have been employed in studies involving azo dyes and their metabolites, including spectrophotometry, chromatography, mass spectrometry, and capillary electrophoresis. uga.edu The inherent complexity of dye structures and the not well-understood biotransformation mechanisms make the identification of unknown metabolites a challenging task. uga.edu

Chromatographic techniques are indispensable tools for chemical analysis and have been widely used in the identification and quantification of degradation products of azo dyes. uga.edu Thin layer chromatography (TLC) offers the advantage of easily visible colored spots on plates, useful for dye analysis. uga.edu Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are also commonly utilized. uga.edu

GC-MS is particularly valuable for identifying products from disperse azo dyes, which are typically smaller, more volatile molecules. uga.edu This technique has been extensively applied to identify products of dyes degraded by enzymes or fungi. uga.edu A limitation of GC-MS is the requirement for samples to be volatile and thermally stable at the analysis temperature. uga.edu

HPLC, often coupled with detectors such as photodiode array (PDA) or mass spectrometry (MS), is frequently used to monitor the degradation or biotransformation of dyes. imrpress.commdpi.com HPLC-PDA is commonly employed to observe the reduction associated with azo bond cleavage. imrpress.com Studies have utilized HPLC with PDA detection at specific wavelengths (e.g., 428 nm and 500 nm) for the quantitative analysis of synthetic dyes, including some azo yellows. mdpi.com

Research into the degradation of azo dyes by microorganisms, such as bacteria and fungi, highlights the importance of identifying final degradation products and intermediates due to concerns about potential increased aquatic toxicity of effluents. uga.edu For instance, studies on the bacterial degradation of other azo dyes like Remazol red RB have monitored degraded products using TLC, Fourier Transform Infra-Red (FTIR), and HPLC. The appearance of spots with different Rf values in TLC analysis compared to the original dye indicates biodegradation into intermediate products. FTIR analysis can also be used to monitor the degradation products of dyes.

In a bioassay of this compound for possible carcinogenicity, chemical analysis was performed using techniques including thin-layer chromatography, infrared spectroscopy, and mass spectrometry. nih.gov While TLC with specific solvent systems (methylene chloride and 95:5 chloroform:diethylamine) and visualization under UV and visible light was used, the low amounts of compound spotted meant only major impurities could be detected. nih.gov Infrared and mass spectrometry analyses were reported as not inconsistent with the structure of the compound. nih.gov

Electron-capture gas chromatography of heptafluorobutyryl derivatives has been used to analyze impurities and degradation products of azo dyes and pigments, including Pigment Yellow 12. nih.gov This method was employed to detect 3,3'-dichlorobenzidine as an impurity in Pigment Yellow 12. nih.gov

Monitoring studies in occupational settings have also involved the analysis of potential degradation products. For example, atmospheric samples in a printing facility using yellow ink were analyzed for bladder carcinogens like benzidine (B372746) and 3,3'-dichlorobenzidine, which are used in the manufacture of benzidine yellow pigment. cdc.gov These specific degradation products were not detected in the atmospheric yellow ink mist samples in that study. cdc.gov

While this compound itself is considered resistant to aerobic biodegradation based on limited data, the potential for degradation under specific conditions, such as anaerobic environments or through microbial activity, necessitates robust analytical methods for identifying any breakdown products, particularly potentially harmful aromatic amines resulting from azo bond cleavage. echemi.compublications.gc.camst.dkmst.dk

Table 1 summarizes some analytical techniques used for monitoring and analyzing azo dyes and their degradation products, based on the research findings.

| Analytical Technique | Application in Dye/Pigment Analysis | Notes |

| Thin Layer Chromatography (TLC) | Identification and quantification of degradation products; visualizing colored spots; assessing biodegradation by comparing Rf values. uga.edu | Useful for initial separation and visual indication of degradation. uga.edu |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile and thermally stable degradation products, particularly from disperse dyes. uga.edu | Requires sample volatility and thermal stability. uga.edu |

| High-Performance Liquid Chromatography (HPLC) | Monitoring degradation/biotransformation; separation of complex samples; often coupled with detectors. imrpress.commdpi.comresearchgate.net | Versatile for separating and quantifying components in complex mixtures. researchgate.net |

| HPLC-Photodiode Array (PDA) | Observing azo cleavage reduction; quantitative analysis using specific wavelengths. imrpress.commdpi.com | Provides spectral information for peak identification. mdpi.com |

| HPLC-Mass Spectrometry (MS) | Identification of degradation products; high sensitivity and specificity. mdpi.comresearchgate.net | Powerful for confirming the identity of degradation products. mdpi.com |

| Fourier Transform Infra-Red (FTIR) | Monitoring changes in functional groups during degradation. researchgate.net | Provides structural information about the compounds. researchgate.net |

| Electron-Capture Gas Chromatography | Analysis of specific impurities and degradation products, such as chlorinated aromatic amines. nih.gov | Requires derivatization for certain analytes. nih.gov |

| Spectrophotometry (e.g., UV-Vis) | Monitoring decolorization; initial assessment of degradation by measuring absorbance changes. uga.edu | Commonly used for initial screening and monitoring the overall progress of decolorization. |

Detailed research findings on the specific degradation products of this compound (C.I. Pigment Yellow 12) and their concentrations in environmental matrices are limited in the provided search results. However, studies on other azo dyes and pigments indicate that reductive cleavage of the azo bond can lead to the formation of aromatic amines. imrpress.commst.dkmst.dk For Pigment Yellow 12, 3,3'-dichlorobenzidine has been identified as a potential impurity or degradation product. nih.govcdc.gov

Toxicological and Ecotoxicological Research on Diarylanilide Yellow

Mammalian Toxicity Studies

Mammalian toxicity studies on diarylanilide yellow pigments, including C.I. Pigment Yellow 12, C.I. Pigment Yellow 13, and C.I. Pigment Yellow 83, generally indicate a low order of acute toxicity. These pigments are characterized by very low water solubility and high molecular weight, which limits their bioavailability publications.gc.caoecd.org.

Absorption, Distribution, and Excretion Kinetics

Studies on the absorption, distribution, and excretion kinetics of this compound pigments in mammalian models, primarily rats and hamsters, suggest negligible absorption following oral and dermal exposure publications.gc.caoecd.orgechemi.com. The majority of orally administered pigment is excreted unchanged in the faeces oecd.org. Limited uptake of the parent compound or its impurities may occur following repeated high-dose oral exposure, as evidenced by observations of staining in the mucosal surfaces of internal organs in some studies, although contamination during necropsy cannot be entirely ruled out oecd.org. In an oral reproductive developmental screening study, staining of pups at high doses could potentially indicate limited placental transfer oecd.org.

An 8-hour oral study of C.I. Pigment Yellow 12 in Fischer 344 rats showed radioactivity at background levels in blood samples taken from 10 minutes to 8 hours nih.gov. Dermal application also resulted in background levels nih.gov. Studies evaluating the absorption and metabolism of C.I. Pigment Yellow 83 and C.I. Pigment Yellow 17 after intratracheal administration in rats found that amounts of 3,3'-dichlorobenzidine (B165656) (DCB) excreted in urine and faeces and bound to haemoglobin were below the limit of detection uzh.ch.

Metabolism and Potential for Aromatic Amine Release In Vivo

This compound pigments contain azo bonds, which theoretically could be cleaved in vivo to release aromatic amines, such as 3,3'-dichlorobenzidine (DCB), a known carcinogen publications.gc.caca.gov. However, available data suggest that little to no azo bond cleavage of the parent diarylide yellow pigments occurs in vivo publications.gc.cauzh.ch. The low water solubility and particulate nature of these pigments are believed to limit their metabolism oecd.orguzh.ch.

Studies using sensitive techniques have detected very low levels of DCB following oral administration of some yellow pigment compounds oecd.org. For instance, a study administering C.I. Pigment Yellow 17 to rats detected amino monoazo compounds in the pigment and 3,3'-dichlorobenzidine at low concentrations uzh.ch. Another study detected very low levels of 3,3'-DCB-haemoglobin adducts in rats fed C.I. Pigment Yellow 17 for 4 weeks, calculating the release of DCB to be 0.6% of the administered dose canada.ca. Minimal amounts of adducts, slightly exceeding the limit of detection, were observed in rats receiving C.I. Pigment Yellow 13 canada.ca. Monitoring hamsters administered C.I. Pigment Yellow 12 by stomach intubation for 8 days did not detect predicted metabolites canada.ca.

The presence of impurities, such as residual DCB or soluble "monoazo impurity," in the pigment preparations used in some studies may be responsible for the observed low levels of aromatic amines or adducts publications.gc.cauzh.ch.

Carcinogenicity Assessments in Rodent Models

Carcinogenicity assessments of this compound pigments have been conducted in rodent models, primarily using rats and mice oecd.orgnih.govnih.govnih.gov. A bioassay of technical-grade this compound (C.I. Pigment Yellow 12) in Fischer 344 rats and B6C3F1 mice, administered in feed for 78 weeks, did not provide evidence for the carcinogenicity of the pigment in either species nih.govnih.gov. No treatment-related increase in the incidence of neoplasms or nonneoplastic lesions was observed nih.govnih.gov. Survival in all groups was adequate for statistical analysis of late-appearing tumors nih.govnih.gov.

Long-term studies with C.I. Pigment Yellow 12 and C.I. Pigment Yellow 83 in rats and mice also showed no increased tumor incidence oecd.org. Based on the chemical similarity among diarylide yellow pigments, it is concluded that these pigments are not carcinogenic oecd.org.

Interactive Data Table: Carcinogenicity Summary in Rodents

| Pigment | Species | Study Duration | Exposure Route | Carcinogenicity Finding | Reference |

| This compound (C.I. Pigment Yellow 12) | Fischer 344 Rat | 78 weeks | Feed | No evidence | nih.govnih.gov |

| This compound (C.I. Pigment Yellow 12) | B6C3F1 Mouse | 78 weeks | Feed | No evidence | nih.govnih.gov |

| C.I. Pigment Yellow 12 | Rat | Long-term | Not specified | No increased tumors | oecd.org |

| C.I. Pigment Yellow 12 | Mouse | Long-term | Not specified | No increased tumors | oecd.org |

| C.I. Pigment Yellow 83 | Rat | Long-term | Not specified | No increased tumors | oecd.org |

| C.I. Pigment Yellow 83 | Mouse | Long-term | Not specified | No increased tumors | oecd.org |

Systemic Toxicity from Different Exposure Routes (Oral, Dermal, Inhalation)